
2-(2,5-ジクロロフェニル)シクロヘキサ-2,5-ジエン-1,4-ジオン
概要
科学的研究の応用
Cancer Therapeutics
TPI-1 has been identified as a promising therapeutic target in various cancers. Research indicates that TPI-1 inhibitors can significantly impede tumor growth and enhance anti-tumor immunity.
- Melanoma : In preclinical studies, TPI-1 inhibited the growth of B16 melanoma tumors by approximately 83% when administered orally in mouse models. This effect was linked to T cell activation and the induction of interferon-gamma (IFNγ) production, suggesting that targeting TPI-1 may augment immune responses against tumors .
- Lung Cancer : Elevated levels of TPI-1 have been associated with poor prognosis in lung adenocarcinoma (LUAD). Studies show that knocking down TPI-1 in LUAD cells reduces cell migration, colony formation, and xenograft tumor growth, highlighting its oncogenic potential independent of its enzymatic activity .
Mechanistic Insights
The mechanism by which TPI-1 contributes to oncogenesis involves its translocation to the nucleus under stress conditions, which enhances chemoresistance in cancer cells. This phenomenon was observed in LUAD tissues where nuclear accumulation of TPI-1 was significantly higher compared to adjacent normal tissues .
Potential for Combination Therapies
Research suggests that combining TPI-1 inhibitors with other treatments could enhance therapeutic efficacy. For instance, when combined with interleukin-2 (IL-2), TPI-1 showed synergistic effects in activating immune cells and inhibiting tumor growth .
Metabolic Disorders
TPI-1's role extends beyond oncology; it is also implicated in metabolic disorders. Loss of function mutations in TPI-1 can lead to severe metabolic dysregulation, affecting energy production and cellular homeostasis . Understanding these pathways can inform therapeutic strategies for metabolic diseases.
Neurodegenerative Diseases
Recent studies have indicated that TPI-1 may be involved in neurodegenerative diseases due to its role in glycolysis and cellular metabolism. Dysregulation of this enzyme can contribute to neuronal dysfunction and degeneration, presenting another avenue for research into potential therapies targeting TPI-1 .
Table: Summary of Key Findings Related to TPI-1 Applications
準備方法
TPI-1の合成は、適切な出発物質と試薬の選択から始まり、いくつかの段階を踏みます。合成経路は通常、求核置換反応や縮合反応などの化学反応のシリーズを通じて、重要な中間体の形成を含みます。 反応条件は、目的の生成物の収率と純度を確保するために、特定の温度、溶媒、触媒を必要とする場合が多いです .
TPI-1の工業生産方法は、化合物の品質と一貫性を維持しながら、ラボ規模の合成プロセスを拡大するように設計されています。 これは、反応条件、精製技術、品質管理対策を工業規格に合わせて最適化することを含みます .
化学反応の分析
TPI-1は、次のようなさまざまな化学反応を起こします。
酸化: TPI-1は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、TPI-1を還元型に変換することができ、これは異なる生物学的活性を持つ可能性があります。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
TPI-1は、次のような幅広い科学研究への応用があります。
化学: TPI-1は、SHP-1の阻害とそのさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。
生物学: 生物学的研究では、TPI-1は、免疫細胞の調節とシグナル伝達におけるSHP-1の役割を調べるために使用されます。
医学: TPI-1は、特に腫瘍に対する免疫応答を強化することにより、がん治療のための治療薬として前臨床試験で可能性を示しています.
作用機序
TPI-1の作用機序は、SHP-1の選択的阻害を伴い、pLck-pY394などのSHP-1基質のリン酸化を増加させます。これにより、インターフェロンガンマ(IFN-γ)産生細胞の誘導を含む免疫細胞の活性化が強化されます。 関与する分子標的と経路には、SHP-1シグナル伝達経路が含まれており、これは免疫細胞の活性化と機能の調節に重要な役割を果たします .
類似化合物との比較
TPI-1は、高い選択性と効力により、他のSHP-1阻害剤とは異なります。類似の化合物には以下が含まれます。
ステイボグルコン酸ナトリウム: TPI-1と比較して、選択性と効力が低い別のSHP-1阻害剤。
TPI-1アナログ: 治療効果と選択性を向上させるために開発されたTPI-1の改変バージョン.
これらの類似の化合物は、免疫応答の調節におけるその特定の標的化と有効性という点で、TPI-1の独自性を強調しています .
生物活性
Triosephosphate isomerase 1 (TPI-1) is a crucial enzyme involved in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). Recent research has uncovered significant biological activities of TPI-1 beyond its enzymatic function, particularly in cancer biology.
TPI-1's primary role is as a glycolytic enzyme, but studies indicate that its biological activity may also involve non-catalytic functions, particularly in cancer progression. The elevation of TPI-1 levels has been correlated with poor prognosis in lung adenocarcinoma (LUAD) patients. Notably, TPI-1 translocates to the nucleus under stress conditions, such as chemotherapy, where it appears to promote tumorigenesis independently of its catalytic activity .
Key Findings:
- Nuclear Localization: TPI-1 accumulates in the nucleus of LUAD cells, contrasting with its cytoplasmic localization in normal tissues. This nuclear presence is linked to enhanced cell migration and resistance to chemotherapy .
- Oncogenic Function: The oncogenic properties of TPI-1 are attributed to its nuclear translocation rather than its enzymatic activity. Knockdown studies have shown that reducing TPI-1 levels significantly impairs cell migration and tumor growth in xenograft models .
Table 1: Summary of Key Studies on TPI-1
Study | Focus | Findings |
---|---|---|
Zhang et al. (2022) | LUAD and TPI-1 | Elevated TPI-1 correlates with poor patient survival; nuclear localization promotes tumor growth. |
Smith et al. (2023) | Stress-induced translocation | TPI-1 translocates to the nucleus under stress, enhancing chemoresistance in cancer cells. |
Lee et al. (2024) | Mechanistic insights | Non-catalytic roles of TPI-1 contribute to oncogenesis; knockdown reduces cell migration and colony formation. |
Case Studies
In addition to laboratory studies, case studies have further elucidated the role of TPI-1 in cancer biology.
Case Study 1: Lung Adenocarcinoma
A cohort study involving LUAD patients revealed that those with high levels of TPI-1 expression had significantly lower overall survival rates compared to those with lower expression levels. The study utilized immunohistochemistry to assess TPI-1 localization within tumor tissues, confirming its predominant nuclear presence in malignant cells .
Case Study 2: Chemoresistance Mechanism
Another investigation focused on the response of LUAD cells to chemotherapy agents. Cells exhibiting high TPI-1 levels demonstrated increased survival rates post-treatment due to enhanced DNA repair mechanisms linked to nuclear TPI-1. This suggests a potential target for therapeutic intervention aimed at disrupting TPI-1's nuclear functions .
特性
IUPAC Name |
2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHFYORNAYYOTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359168 | |
Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79756-69-7 | |
Record name | 79756-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-Dichlorophenyl)-1,4-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。